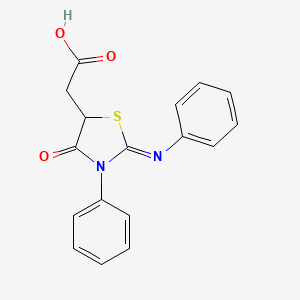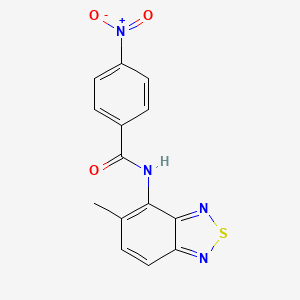
1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of both benzimidazole and benzothiazole moieties, which are linked through a sulfide bond
Métodos De Preparación
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of benzimidazole and benzothiazole precursors.
Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of Benzothiazole: Benzothiazole is prepared by the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.
Coupling Reaction: The benzimidazole and benzothiazole moieties are then coupled through a sulfide bond. This is achieved by reacting the benzimidazole derivative with a benzothiazole derivative in the presence of a suitable sulfide source, such as thiourea or sodium sulfide.
Nitration: The final step involves the nitration of the benzothiazole ring to introduce the nitro group.
Análisis De Reacciones Químicas
1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic medium, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols. This leads to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections and certain types of cancer.
Mecanismo De Acción
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and proteins involved in essential biological processes. For example, it may inhibit the activity of enzymes responsible for DNA replication or protein synthesis.
Pathways: The compound can interfere with key cellular pathways, leading to the disruption of normal cellular functions.
Comparación Con Compuestos Similares
1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-aminobenzimidazole, 2-mercaptobenzothiazole, and 6-nitrobenzothiazole share structural similarities with the compound .
Uniqueness: The presence of both benzimidazole and benzothiazole moieties, along with the nitro group, gives this compound unique chemical and biological properties.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S2/c19-18(20)8-5-6-11-12(7-8)21-14(17-11)22-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXNNQUGMOOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)
![4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B5548595.png)
![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)

![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)
![N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5548622.png)


![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

